1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Description
The exact mass of the compound 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVVYSZRNWCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406110 | |
| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51143-42-1 | |
| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Definitive Structural Characterization of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- using NMR and Mass Spectrometry
An In-Depth Technical Guide
Abstract
This application note provides a detailed guide for the comprehensive analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, a heterocyclic amine with potential applications as a scaffold in medicinal chemistry and drug development. The unambiguous confirmation of its molecular structure and purity is paramount for its use in further research. This document outlines optimized protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular weight confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of novel pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities which makes them privileged structures in drug discovery.[1][2] The specific compound, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (Molecular Formula: C₁₁H₁₃N₃, Molecular Weight: 187.24 g/mol ), features key functional groups that make it a versatile building block for synthesizing more complex molecules. Accurate structural verification is the critical first step in any research and development pipeline.
This guide employs two synergistic and powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the carbon-hydrogen framework of the molecule, including atom connectivity and spatial relationships.
-
Mass Spectrometry (MS): To determine the precise molecular weight and offer insights into the compound's fragmentation patterns, further confirming its identity.[3]
By integrating the data from both techniques, we can achieve an unequivocal structural assignment of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle of NMR for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") reveal connectivity information, allowing for the complete assembly of the molecular puzzle.[5][6]
Predicted NMR Spectral Data
The expected ¹H and ¹³C NMR chemical shifts for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- are summarized below. These predictions are based on established principles of NMR spectroscopy and data from similar pyrazole structures.[5][7][8]
Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Phenyl-H (ortho) | 7.55 - 7.45 | Multiplet | Pyrazole C5-NH₂ | ~155 |
| Phenyl-H (meta) | 7.45 - 7.35 | Multiplet | Pyrazole C3-CH₃ | ~148 |
| Phenyl-H (para) | 7.30 - 7.20 | Multiplet | Phenyl C1' (ipso) | ~139 |
| NH₂ | ~5.50 | Broad Singlet | Phenyl C2'/C6' (ortho) | ~129 |
| Pyrazole C4-CH₃ | ~2.10 | Singlet | Phenyl C3'/C5' (meta) | ~127 |
| Pyrazole C3-CH₃ | ~1.90 | Singlet | Phenyl C4' (para) | ~124 |
| Pyrazole C4-CH₃ | ~110 | |||
| Pyrazole C4-CH₃ | ~12 |
| | | | Pyrazole C3-CH₃ | ~10 |
Note: DMSO-d₆ is chosen as a potential solvent due to the amine functionality, which may enhance solubility compared to CDCl₃. The NH₂ proton shift is highly dependent on concentration and temperature.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]
Rationale for Solvent Selection: The choice of a deuterated solvent is critical. Deuterated solvents replace ¹H protons with deuterium (²H), which does not produce signals in the ¹H NMR spectrum, thus preventing the large solvent signal from obscuring the analyte peaks.[4][10] The deuterium signal is also used by the spectrometer to maintain a stable magnetic field ("locking").[10] The solvent must fully dissolve the analyte. For 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[11] However, if solubility is limited, a more polar solvent like DMSO-d₆ should be used.[4][12]
Protocol Steps:
-
Weighing: Accurately weigh 5-10 mg of the dried 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial using a clean pipette or syringe.[10]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Transfer: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particles.[10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. The final sample height in the tube should be approximately 4-5 cm.[9]
Experimental Protocol: NMR Data Acquisition
This protocol provides general parameters for a standard 400 MHz NMR spectrometer.
-
Insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by "shimming" the sample.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO-d₆ at 39.52 ppm).
NMR Analysis Workflow
Caption: Workflow for NMR analysis of 1H-Pyrazol-5-amine.
Mass Spectrometry (MS) Analysis
Principle of ESI-QMS for Molecular Weight Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For this application, we use Electrospray Ionization (ESI) coupled with a Quadrupole Mass Analyzer (QMS).
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it ionizes the analyte molecule without causing significant fragmentation.[14][15] A high voltage is applied to a liquid sample solution, creating a fine spray of charged droplets.[13][16][17] As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.[17] For a basic compound like our target amine, this typically results in the formation of a protonated molecule, denoted as [M+H]⁺.[16]
-
Quadrupole Mass Analyzer (QMS): The QMS consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[18][19][20] This creates an oscillating electric field that allows only ions of a specific m/z to have a stable trajectory and pass through to the detector.[18][19] By scanning the voltages, a full mass spectrum is generated.[20][21]
Expected Mass Spectrum
The molecular formula of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is C₁₁H₁₃N₃. The expected monoisotopic mass and the primary ion to be observed in positive ion ESI-MS are listed below.
Table 2: Expected m/z values for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
| Species | Formula | Calculated Monoisotopic Mass | Expected m/z |
|---|---|---|---|
| Neutral Molecule [M] | C₁₁H₁₃N₃ | 187.1109 | - |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1182 | 188.12 |
Fragmentation: While ESI is a soft ionization method, some in-source fragmentation can occur. For pyrazole derivatives, common fragmentation pathways include cleavage of the N-N bond and loss of substituents from the ring.[22][23]
Experimental Protocol: MS Sample Preparation
Sample cleanliness is crucial for high-quality MS data and to prevent contamination of the instrument.[24]
Rationale for Solvent and Concentration: The sample must be dissolved in a volatile solvent compatible with ESI, typically methanol, acetonitrile, or water.[25] Non-volatile solvents like DMSO should be avoided or heavily diluted.[25] The concentration should be low, typically in the range of 1-10 µg/mL, to prevent signal saturation and ion suppression.[25] Formic acid is often added to promote protonation and enhance the signal in positive ion mode.
Protocol Steps:
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.
-
Working Solution: Perform a serial dilution of the stock solution to create a working solution with a final concentration of approximately 1-10 µg/mL. The dilution solvent should be a mixture like 50:50 acetonitrile:water with 0.1% formic acid.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Blank Samples: Prepare blank samples containing only the final dilution solvent. These are run before and after the analyte to ensure the system is clean and to check for carryover.[25]
-
Capping and Labeling: Cap the vial with a septum cap and label it clearly.
Experimental Protocol: MS Data Acquisition
This protocol describes a general method for acquiring data via direct infusion on an ESI-QMS system.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters, including capillary voltage (e.g., 3.5 kV), gas flow (e.g., nitrogen), and temperature.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass range, for example, m/z 50-500, to ensure the expected [M+H]⁺ ion at m/z 188.12 is observed.
-
Average the spectra over a stable infusion period (e.g., 1 minute) to obtain the final mass spectrum.
Mass Spectrometry Analysis Workflow
Caption: Workflow for MS analysis of 1H-Pyrazol-5-amine.
Data Interpretation and Summary
The definitive structural confirmation of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is achieved by integrating the orthogonal data sets from NMR and MS.
-
The Mass Spectrometry analysis should reveal a prominent ion at m/z 188.12 , corresponding to the protonated molecule [C₁₁H₁₄N₃]⁺. This result confirms that the compound has the correct molecular formula and, therefore, the correct molecular weight.
-
The ¹H NMR spectrum should show distinct signals corresponding to the protons on the phenyl ring, two separate methyl group singlets, and a broad amine singlet, with integration values matching the number of protons in each environment.
-
The ¹³C NMR spectrum should display the correct number of signals for the 11 carbon atoms in the molecule, with chemical shifts consistent with their respective functional groups (aromatic, pyrazole ring, and methyl carbons).
Together, these results provide an unambiguous and confident characterization of the title compound's structure and identity, validating its suitability for use in subsequent research and development activities.
References
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]
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da Silva, A. D., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Application Notes & Protocols for the Development of Pyrazole-Based Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The dysregulation of protein kinases is a cornerstone of many human diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for its remarkable ability to form the basis of potent and selective kinase inhibitors.[1][3][4] Its synthetic accessibility and capacity to mimic the adenine moiety of ATP allow it to form crucial hydrogen bonds within the kinase hinge region, providing a robust anchor for drug design.[3][5] This document provides a comprehensive guide for researchers, outlining the strategic considerations, key experimental workflows, and detailed protocols for the discovery and optimization of novel pyrazole-based kinase inhibitors. We will delve into the rationale behind experimental design, from initial hit identification to lead optimization, supported by authoritative references and practical, self-validating protocols.
The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition
The success of the pyrazole ring in kinase inhibitor design is not coincidental; it stems from its intrinsic chemical properties. The five-membered heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of features that make it an ideal starting point for targeting the ATP-binding pocket of kinases.[6]
-
Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form strong, bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][5]
-
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing medicinal chemists to systematically modify the scaffold to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties.[6][7]
-
Proven Clinical Success: The utility of the pyrazole scaffold is validated by the number of FDA-approved drugs that incorporate this moiety. These drugs target a wide range of kinases, underscoring the scaffold's broad applicability.[1][6][8]
| Drug Name | Primary Kinase Target(s) | Therapeutic Indication |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[3][6][8] |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer[1][6] |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer[1][9] |
| Erdafitinib | FGFR | Urothelial Carcinoma[1][6][8] |
| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor[1] |
The Kinase Inhibitor Discovery Workflow
The journey from a conceptual idea to a viable drug candidate is a systematic, multi-stage process. The following workflow illustrates the key phases in the development of pyrazole-based kinase inhibitors. This process is highly iterative, with feedback from later stages often informing earlier decisions.
Caption: High-level workflow for pyrazole-based kinase inhibitor development.
Hit Identification: Finding the Starting Points
The initial "hit" compound is the crucial first step. For pyrazole-based inhibitors, several strategies are employed:
-
High-Throughput Screening (HTS): This involves screening large, diverse libraries of pyrazole-containing compounds against the target kinase to identify molecules that exhibit inhibitory activity.[10]
-
Fragment-Based Drug Discovery (FBDD): Small, low-complexity pyrazole fragments are screened for weak binding to the kinase. Confirmed binders are then grown or linked to generate more potent leads. This method can be highly efficient for exploring chemical space.[11]
-
Structure-Based Drug Design (SBDD): When a crystal structure of the target kinase is available, computational docking can be used to screen virtual libraries of pyrazole compounds, predicting which ones are most likely to bind effectively in the ATP pocket. This approach helps prioritize compounds for synthesis and testing.[10][12]
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality: To quantitatively measure the potency of a pyrazole compound against its target kinase, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[13][14]
Self-Validation: This protocol incorporates critical controls to ensure data integrity. The "No Inhibitor" control establishes the 100% activity baseline, while the "No Kinase" control defines the background signal (0% activity).
Materials:
-
Target Protein Kinase and its specific substrate
-
Pyrazole test compounds, serially diluted in DMSO
-
ATP (at a concentration near the Km for the kinase)
-
Kinase Reaction Buffer (specific to the kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each serially diluted pyrazole compound into the wells of a 384-well plate. Include wells with DMSO only for controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in the reaction buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate luminometer.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (100% activity) and "No Kinase" (0% activity) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
The Iterative Cycle of Hit-to-Lead Optimization
Once initial hits are identified, the goal is to transform them into "leads" with improved potency, selectivity, and drug-like properties.[10][15] This is achieved through an iterative process of chemical synthesis and biological testing, guided by Structure-Activity Relationship (SAR) studies.[16][17]
Causality in SAR: The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By making systematic modifications to the pyrazole hit and observing the resulting changes in activity, researchers can deduce which chemical features are critical for binding and which can be altered to improve other properties.[18][19] For example, adding a bulky group might enhance potency by accessing a hydrophobic pocket in the kinase, while adding a polar group could improve solubility.[3]
Caption: The iterative cycle of SAR-driven lead optimization.
Example SAR Table: The following table illustrates hypothetical SAR data for a pyrazole series targeting Aurora Kinase A. This demonstrates how modifications affect inhibitory potency.
| Compound ID | R1 (Pyrazole N1) | R2 (C4 Position) | R3 (Other) | Aurora A IC₅₀ (nM) |
| Hit-01 | H | Phenyl | Methoxy-phenyl | 550 |
| Opt-02 | H | Cyclopropyl | Methoxy-phenyl | 120 |
| Opt-03 | H | Phenyl | Piperazine | 85 |
| Opt-04 | Methyl | Phenyl | Methoxy-phenyl | >1000 |
| Lead-05 | H | Cyclopropyl | Piperazine | 15 |
Rationale: Replacing the phenyl at R2 with a smaller cyclopropyl group (Opt-02) improves potency, suggesting a constrained pocket.[3] Adding a basic piperazine moiety at R3 (Opt-03) significantly enhances activity, likely by forming a salt bridge or H-bond with a nearby residue.[12] Methylating the pyrazole nitrogen (Opt-04) abolishes activity, indicating that the N-H is a critical hydrogen bond donor.[3] Combining the favorable modifications yields a potent lead compound (Lead-05).
Protocol 2: Cellular Viability/Cytotoxicity Assay (MTT)
Causality: A potent biochemical inhibitor must also be effective in a cellular environment. It needs to cross the cell membrane, engage its target, and elicit a biological response (e.g., stop cell proliferation). The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or anti-proliferative effects.[13]
Self-Validation: This protocol includes "Vehicle Control" (cells treated with DMSO only) to establish baseline cell viability (100%) and a "Positive Control" (a known cytotoxic agent) to confirm the assay is performing correctly.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole test compounds, serially diluted
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
-
Multiskan plate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing the serially diluted pyrazole compounds. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.
Data Analysis:
-
Calculate the percent viability for each well relative to the vehicle control.
-
Plot percent viability versus the logarithm of compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ or GI₅₀ value (the concentration that causes 50% of maximal inhibition of cell growth).
Visualizing the Mechanism: Kinase Signaling
Understanding the context in which the inhibitor functions is critical. Pyrazole-based inhibitors often target kinases within crucial signaling pathways that drive cell growth and proliferation. The diagram below illustrates a simplified representation of the JAK-STAT pathway, a common target for pyrazole inhibitors like Ruxolitinib.[3]
Caption: Simplified JAK-STAT pathway showing inhibition by a pyrazole compound.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
-
Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors. PubMed. [Link]
-
Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed. [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Europe PMC. [Link]
-
In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
-
Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ResearchGate. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]
-
Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]
-
Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excelra.com [excelra.com]
- 11. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 19. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Amine Synthesis
Current Status: Operational Ticket Focus: Regioselectivity Control, Catalyst Poisoning, and Purification of Polar Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Pyrazole Challenge
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, their synthesis is frequently plagued by two critical failure modes: regiochemical ambiguity during cyclocondensation and catalyst deactivation during metal-mediated functionalization.
This guide moves beyond standard textbook procedures to address the specific "pain points" encountered in high-throughput and process chemistry environments.
Module 1: The Regioselectivity Crisis (Cyclocondensation)
The Issue:
The reaction of unsymmetrical 1,3-electrophiles (e.g.,
Troubleshooting Guide
Q: I am consistently getting a 60:40 mixture of regioisomers in Ethanol. How can I shift this to >90:10?
A: The "textbook" solvent (Ethanol) is often the culprit.[1] Switch to Fluorinated Alcohols .
-
The Fix: Replace EtOH with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]
-
The Science: Fluorinated solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They selectively solvate the more basic nitrogen of the hydrazine and the carbonyl oxygen, altering the electronics of the transition state.
-
Evidence: Fustero et al. demonstrated that switching from EtOH to TFE can invert or drastically improve regioselectivity ratios from ~1:1 to >20:1 by stabilizing specific tautomeric intermediates [1].
Q: My hydrazine hydrochloride salt is not reacting in TFE. Why?
A: TFE is slightly acidic. If you use a hydrazine salt, you must liberate the free base first.
-
Protocol: Treat the hydrazine HCl with 1.05 eq of NaOtBu in an ethereal solvent, filter off the NaCl, and then introduce the free hydrazine to the TFE reaction mixture.
Visualization: Regioselectivity Decision Logic
Figure 1: Decision matrix for addressing poor regiocontrol in pyrazole synthesis.
Module 2: Cross-Coupling Failures (Buchwald-Hartwig)
The Issue: Aminating halopyrazoles (especially chloropyrazoles) using Palladium catalysis often results in <10% conversion. This is typically due to catalyst poisoning , where the pyrazole nitrogen displaces the phosphine ligand, forming an inactive "off-cycle" Pd-complex.
Troubleshooting Guide
Q: My reaction turns black immediately, and I recover starting material. Is my catalyst dead?
A: Your catalyst likely aggregated into Pd-black because the ligand was displaced.
-
The Fix: You must use a Bulky, Electron-Rich Ligand and a Pre-catalyst .[2]
-
Recommendation: Do not use Pd(OAc)₂ + PPh₃. Instead, use XPhos Pd G3 or BrettPhos Pd G3 . These palladacycles ensure rapid formation of the active L-Pd(0) species before the pyrazole can sequester the metal [2].
Q: I am trying to couple a pyrazole that has a free NH (N-unsubstituted). It won't work.
A: Free NH pyrazoles are notorious catalyst poisons. The N-H proton is acidic (pKa ~14), and the resulting anion binds tightly to Pd.
-
The Fix: Protect the nitrogen.
-
Transient Protection: Use 2.5 equiv of base (NaOtBu) to fully deprotonate the pyrazole before adding the catalyst, forming a pyrazolate which is less coordinating than the neutral species (counter-intuitive but effective in specific cases).
-
Permanent Protection (Recommended): Install a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group. These are easily removed post-coupling with mild acid (HCl/MeOH) or Fluoride (TBAF) [3].
-
Data: Ligand Selection Matrix
| Substrate Type | Recommended Ligand | Base | Solvent | Temp |
| Chloropyrazole (1° Amine) | BrettPhos | NaOtBu | t-Amyl Alcohol | 90°C |
| Chloropyrazole (2° Amine) | RuPhos | NaOtBu | Toluene | 80°C |
| Bromopyrazole (General) | tBuXPhos | K₃PO₄ | 1,4-Dioxane | 80°C |
| Base-Sensitive Substrate | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100°C |
Visualization: The Poisoning Mechanism
Figure 2: Mechanism of Pd-cycle interruption by pyrazole coordination.
Module 3: Isolation & Purification
The Issue: Aminopyrazoles are highly polar and basic. They often "streak" on silica gel columns, leading to poor separation and mass loss.
Q: My product is stuck on the silica column. Methanol/DCM isn't moving it.
A: The acidic silanols on the silica are protonating your amine.
-
The Fix: Deactivate the Silica.
-
Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.
-
Use a mobile phase containing 1% NH₄OH (e.g., DCM:MeOH:NH₄OH 90:9:1). This competes for the silanol sites and tightens the bands.
-
Q: I need to avoid chromatography for scale-up. How do I crystallize this?
A: Aminopyrazoles are often oils or amorphous solids.
-
The Fix: Salt Formation.
-
Dissolve the crude oil in EtOAc or Et₂O.
-
Add 1.0 equiv of HCl (4M in Dioxane) dropwise.
-
The aminopyrazole hydrochloride salt usually precipitates instantly as a crystalline solid. Filter, wash with Et₂O, and dry. This purifies the compound effectively. You can freebase it later or use it as the salt [4].
-
Module 4: Validated Experimental Protocols
Protocol A: Regioselective Synthesis in TFE
Reference Standard: Adapted from Fustero et al. [1]
-
Preparation: To a reaction vial, add the
-keto nitrile (1.0 mmol) and substituted hydrazine (1.1 mmol). -
Solvent: Add 2,2,2-Trifluoroethanol (TFE) (3.0 mL). Note: Do not use Ethanol.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Optimization: If conversion is slow, heat to 50°C. Avoid reflux if possible to maintain kinetic control.
-
-
Workup: Remove TFE under reduced pressure (rotary evaporator). TFE is expensive; consider trapping for recycling on large scale.
-
Purification: The crude residue is often pure enough for subsequent steps.[3] If not, recrystallize from Heptane/EtOAc.
Protocol B: Pd-Catalyzed Amination of 4-Chloropyrazoles
Reference Standard: Adapted from Buchwald Group Methodologies [2]
-
Charge: In a glovebox or under Argon, add:
-
4-Chloropyrazole (1.0 mmol)
-
Primary Amine (1.2 mmol)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
NaOtBu (1.5 mmol)
-
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL).
-
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts.
-
Purification: Concentrate and purify via reverse-phase prep-HPLC (0.1% Formic Acid modifier) to avoid silica streaking.
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
McLaughlin, M., et al. (2010). "Palladium-Catalyzed Amination of Pyrazoles: A Viable Strategy for the Synthesis of Aminopyrazoles." Organic Letters.
-
Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.
Sources
Technical Support Center: Purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Welcome to the technical support center for the purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve the purity, yield, and reproducibility of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the physicochemical properties of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. These properties dictate its behavior in different solvent systems and are the foundation for developing effective purification strategies.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₁H₁₃N₃ | Provides the molecular weight for analytical purposes. |
| Polarity | Moderately Polar | The presence of the amine and pyrazole ring imparts polarity, influencing solvent selection for chromatography and recrystallization. |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane. | Critical for selecting appropriate recrystallization solvents and mobile phases for column chromatography. |
| pKa | The amine group is basic. | Allows for purification via acid-base extraction to remove non-basic impurities. |
| Thermal Stability | Generally stable, but prolonged exposure to high temperatures should be avoided to prevent decomposition. | Important consideration during solvent evaporation and drying. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.
Question 1: My crude product is an oil and won't crystallize. How can I solidify it?
Answer:
Oiling out is a common problem when impurities are present that inhibit crystal lattice formation. Here’s a systematic approach to induce crystallization:
-
Trituration: This is often the first and simplest method to try.
-
Protocol: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane, diethyl ether) to the oil.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation.
-
Causality: The non-polar solvent washes away more soluble, non-polar impurities, increasing the relative purity of your target compound and facilitating crystallization.
-
-
Solvent-Evaporation:
-
Protocol: Dissolve the oil in a small amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Slowly evaporate the solvent under a stream of inert gas (like nitrogen) or in a fume hood.
-
Causality: Slow removal of the solvent gradually increases the concentration of the compound, which can lead to the formation of crystals.
-
-
Seeding:
-
Protocol: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil.
-
Causality: The seed crystal provides a template for crystal growth, overcoming the kinetic barrier to nucleation.
-
Question 2: After recrystallization, my yield is very low. What can I do to improve it?
Answer:
Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural errors.
-
Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]
-
Protocol: Experiment with different solvent systems. A mixed solvent system can be highly effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid.[1][2] Reheat to get a clear solution and then allow it to cool slowly.
-
Causality: A well-chosen solvent system maximizes the differential solubility of your compound at different temperatures, ensuring high recovery upon cooling.
-
-
Slow Cooling:
-
Protocol: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1]
-
Causality: Slow cooling allows for the formation of larger, more ordered crystals, which are typically purer and easier to isolate.
-
-
Minimize the Amount of Hot Solvent:
-
Protocol: Use only the minimum amount of hot solvent required to fully dissolve your crude product.
-
Causality: Using an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures, leading to poor recovery.
-
Table of Common Recrystallization Solvents for Aminopyrazoles:
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | A good starting point for many pyrazole derivatives.[1] |
| Isopropanol | Polar | Another effective alcohol for recrystallization.[1] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile mixed solvent system for fine-tuning solubility.[1] |
| Dichloromethane/Hexane | Medium/Non-polar | Useful for compounds with intermediate polarity. |
| Acetone/Water | Polar | Can be effective, but be cautious of the compound's solubility in water. |
Question 3: I'm struggling to separate my product from a very similar impurity using column chromatography. What are my options?
Answer:
Separating closely related impurities is a common challenge in chromatography. Here are several strategies to improve your separation:
-
Optimize the Mobile Phase:
-
Protocol: If you are using a standard mobile phase like hexane/ethyl acetate, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.[1] You can also try adding a small amount of a modifier, like triethylamine (0.1-1%), to the mobile phase if your compound or impurities are basic. This can reduce tailing and improve peak shape.
-
Causality: Different solvent systems interact with the stationary phase and your compounds in unique ways, which can alter the relative retention times and improve separation. Triethylamine can mask active silanol groups on the silica gel, which can cause tailing with basic compounds like amines.
-
-
Change the Stationary Phase:
-
Protocol: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1] For very polar compounds, reverse-phase (C18) chromatography might be more effective.[1]
-
Causality: Different stationary phases offer different separation mechanisms. Alumina can have a lower density of acidic silanol groups compared to silica, reducing strong interactions with basic analytes. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be a completely different selectivity compared to normal-phase chromatography.
-
-
Employ Gradient Elution:
-
Protocol: Instead of using a constant mobile phase composition (isocratic elution), start with a less polar solvent system and gradually increase the polarity over the course of the separation.[1]
-
Causality: Gradient elution allows for the effective separation of compounds with a wide range of polarities. It helps to elute weakly retained compounds faster while still providing enough elution strength to move strongly retained compounds down the column, often with better resolution.
-
Workflow for Purification Method Selection:
Caption: Decision tree for selecting a purification strategy.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-?
A1: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[3] Therefore, common impurities include:
-
Unreacted Starting Materials: Phenylhydrazine and the diketone precursor.
-
Regioisomers: If an unsymmetrical diketone is used, the reaction with phenylhydrazine can potentially lead to the formation of two different regioisomers. Careful control of reaction conditions and subsequent purification are crucial for isolating the desired isomer.[3]
-
Side-Products from Incomplete Cyclization: Depending on the specific synthetic route, partially reacted intermediates may be present.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.[1] A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid for better peak shape) is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: What are the recommended storage conditions for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-?
A3: Like many amines, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be susceptible to oxidation over time. For long-term storage, it is recommended to:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dark, and dry place.
-
For highly pure samples, storage in a freezer is advisable.
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be a very effective technique, especially for removing non-basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine, which will then precipitate out or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent.
-
-
Causality: This method leverages the basicity of the amine functional group to selectively separate it from neutral or acidic impurities.[1]
By applying these troubleshooting strategies and understanding the principles behind them, you will be well-equipped to overcome the purification challenges associated with 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and obtain a high-purity compound for your research and development endeavors.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Addressing Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazole-based inhibitors and their off-target effects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you design, execute, and interpret your experiments with confidence.
Introduction to Pyrazole-Based Inhibitors and Off-Target Effects
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2][3] Their versatile scaffold allows for the development of potent and selective agents against various diseases, including cancer and inflammatory disorders.[1][4][5] However, a significant challenge in their development and application is the potential for off-target activity.[6][7] Off-target effects arise when an inhibitor binds to and modulates the function of proteins other than its intended target.[8] This can lead to misleading experimental results, cellular toxicity, and unforeseen side effects in clinical settings.[8][9] Understanding and mitigating these off-target interactions is therefore crucial for the successful development and application of pyrazole-based inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with pyrazole-based inhibitors.
Q1: What are off-target effects and why are they a major concern with pyrazole-based kinase inhibitors?
A1: Off-target effects are the unintended interactions of a drug or inhibitor with molecules other than its primary therapeutic target.[8] For pyrazole-based kinase inhibitors, this often involves binding to other kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[8] These unintended interactions are a significant concern because they can lead to:
-
Misinterpretation of Experimental Data: An observed phenotype might be attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse cellular responses.[8]
-
Unpredictable Clinical Side Effects: In a therapeutic context, off-target effects can cause a range of adverse drug reactions.[6]
-
Drug Resistance: Activation of alternative signaling pathways due to off-target effects can contribute to the development of drug resistance.[7]
Q2: My pyrazole-based inhibitor is active in a cell line that doesn't express the intended target. What does this signify?
A2: This is a strong indication of off-target activity.[8] The observed cellular phenotype is likely mediated by the inhibition of one or more alternative targets present in that cell line. It is crucial to identify these off-target proteins to understand the inhibitor's true mechanism of action.
Q3: What is the difference between biochemical and cell-based assays for assessing inhibitor specificity?
A3: Both assay types are essential for a comprehensive understanding of an inhibitor's specificity, and they provide complementary information.
| Assay Type | Description | Advantages | Limitations |
| Biochemical Assays | These assays use purified enzymes and substrates to measure the direct inhibitory activity of a compound.[10][11] | - Directly measures enzyme inhibition.- High throughput and reproducible.[12]- Allows for precise determination of IC50/Ki values. | - Lacks physiological context.- Does not account for cell permeability or intracellular metabolism.- May not reflect the inhibitor's behavior in a complex cellular environment.[13] |
| Cell-Based Assays | These assays use living cells to evaluate the effect of an inhibitor on a specific cellular process or signaling pathway.[14][15] | - Physiologically relevant context.[15]- Accounts for cell permeability, metabolism, and target engagement in a native environment.[14][16]- Can reveal unexpected phenotypes. | - Can be more complex to interpret due to the involvement of multiple pathways.- Indirect measure of target inhibition.- Susceptible to off-target effects influencing the readout.[13] |
Q4: How can I identify the specific off-targets of my pyrazole-based inhibitor?
A4: A multi-pronged approach is recommended to confidently identify off-targets:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions.[10][17] This provides a broad overview of the inhibitor's selectivity.
-
Chemical Proteomics: Techniques like Capture Compound Mass Spectrometry (CCMS) can identify direct protein binders of your compound from a complex cell lysate.[18][19]
-
Computational Modeling: Docking studies and in silico screening can predict potential off-targets based on structural similarities between your inhibitor and known ligands, as well as the binding pockets of various proteins.[6]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular responses that may point towards off-target activities.
Q5: Can off-target effects ever be beneficial?
A5: While often viewed as detrimental, off-target effects can sometimes be advantageous. This concept, known as polypharmacology , describes the ability of a single drug to interact with multiple targets.[6] In some cases, engaging multiple nodes in a disease-related pathway can lead to enhanced therapeutic efficacy or help overcome drug resistance.[6] However, it is critical to intentionally identify and characterize these off-target interactions to ensure they contribute positively to the overall therapeutic effect and do not introduce unacceptable toxicity.[9]
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues related to the off-target effects of pyrazole-based inhibitors.
Problem 1: Inconsistent or Contradictory Results Between Biochemical and Cell-Based Assays
Possible Causes and Solutions:
-
Poor Cell Permeability: The inhibitor may be potent against the purified target in a biochemical assay but unable to reach its intracellular target in a cell-based assay.
-
Troubleshooting Step: Perform a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the inhibitor is binding to its intended target within the cell.
-
-
Inhibitor Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Troubleshooting Step: Co-incubate the cells with known efflux pump inhibitors to see if this potentiates the activity of your pyrazole-based inhibitor.
-
-
Intracellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
Troubleshooting Step: Analyze cell lysates using LC-MS to determine the intracellular concentration and stability of the parent compound.
-
-
Off-Target Effects Masking On-Target Activity: An off-target effect may be opposing the effect of on-target inhibition, leading to a null or contradictory phenotype.
-
Troubleshooting Step: Use a structurally distinct inhibitor for the same target to see if it recapitulates the same cellular phenotype. If not, off-target effects are likely at play.
-
Problem 2: Significant Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: The inhibitor may be potently inhibiting one or more kinases that are essential for cell survival.
-
Non-Specific Cytotoxicity: The inhibitor may be causing toxicity through mechanisms unrelated to kinase inhibition, such as membrane disruption or mitochondrial dysfunction.
-
Troubleshooting Step: Perform counter-screens to assess general cytotoxicity, such as membrane integrity assays (e.g., LDH release) or mitochondrial function assays (e.g., MTT or resazurin).
-
-
On-Target Toxicity: Inhibition of the intended target itself may be inherently toxic to the cell line being used.
-
Troubleshooting Step: Use a genetic approach, such as siRNA or CRISPR-Cas9, to knock down the target protein and see if it phenocopies the inhibitor-induced toxicity.
-
Problem 3: My Inhibitor Shows a "Dirty" Profile in a Kinome Scan with Multiple Off-Targets
Possible Causes and Solutions:
-
High Inhibitor Concentration: The concentration used in the kinome scan may be too high, leading to the identification of low-affinity, non-physiological interactions.
-
Troubleshooting Step: Repeat the kinome scan at a lower, more physiologically relevant concentration (e.g., 10-fold above the on-target IC50).
-
-
Promiscuous Inhibitor Scaffold: The core pyrazole scaffold of your inhibitor may have inherent promiscuity for the ATP-binding site of kinases.
-
Troubleshooting Step: Synthesize and test analogs of your inhibitor with modifications designed to improve selectivity. Computational modeling can guide these structural changes.
-
-
Prioritizing Off-Targets for Validation: It is often not feasible to validate every hit from a kinome scan.
-
Troubleshooting Step: Prioritize off-targets for further investigation based on:
-
Potency: Focus on off-targets that are inhibited with a potency similar to the primary target.
-
Biological Relevance: Investigate off-targets that are known to be involved in the biological process you are studying or have established roles in cell signaling.
-
Expression in Your System: Confirm that the identified off-targets are expressed in your experimental model.
-
-
Experimental Workflows and Protocols
This section provides diagrams and detailed protocols for key experiments to identify and validate off-target effects.
Workflow for Investigating Off-Target Effects
Caption: A decision tree to guide the troubleshooting of unexpected experimental outcomes with pyrazole-based inhibitors.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Comb Chem High Throughput Screen, 27(19), 2791-2804.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.
- Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. (n.d.). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC.
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- Global Kinome Profiling for Personalized Medicine. (2014). Thermo Fisher Scientific.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
- Recent advances in methods to assess the activity of the kinome. (2017). PMC.
- Off-target activity. (n.d.). Grokipedia.
- Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Kinome Profiling. (n.d.). PMC.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (2025).
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- An immuno-chemo-proteomics method for drug target deconvolution. (n.d.). PubMed.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). Frontiers.
- Target deconvolution techniques in modern phenotypic profiling. (2013). PMC.
- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. (n.d.). Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
- A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.
- Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.).
- Assays for the identification of inhibitors targeting specific transl
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI.
- Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (n.d.). Semantic Scholar.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PubMed.
- Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. (2023). PubMed.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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- 18. criver.com [criver.com]
- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Current Status: Operational Ticket Focus: Method Refinement & Troubleshooting (CAS: 13518-87-1) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the specialized support hub for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (also referred to as 5-amino-3,4-dimethyl-1-phenylpyrazole). This compound is a critical intermediate in the synthesis of pyrazolo-pyrimidines and other bioactive heterocycles.[1]
The Analytical Challenge: This molecule presents a "perfect storm" for chromatographic difficulties:
-
Basicity: The exocyclic amine and pyrazole ring nitrogen create strong interactions with residual silanols on silica columns, leading to severe peak tailing.[1]
-
Regioisomerism: Synthesis often yields the 4,5-dimethyl or 1,3-dimethyl isomers as impurities.[1] These have identical mass (
188.25) and similar polarity, making MS detection insufficient for purity confirmation. -
Solubility: It exhibits moderate solubility in organic solvents but can precipitate in high-aqueous mobile phases if not properly buffered.[1]
This guide provides a refined, self-validating analytical workflow designed to resolve these specific issues.
Module 1: Chromatographic Separation (HPLC/UPLC)
The "Refined" Method: High-pH Reversed-Phase
Why this works: Standard acidic mobile phases (formic acid/TFA) protonate the amine (pKa ~4.5–5.5), causing it to bind to negatively charged silanols. By elevating the pH to 9.5–10, we deprotonate the amine, rendering it neutral.[1] This dramatically improves peak symmetry and retention.
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 (or equivalent High-pH stable hybrid silica) | Hybrid particles resist dissolution at pH 10; essential for longevity.[1] |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC) | Longer column length required to separate closely eluting regioisomers. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with | High pH suppresses ionization, reducing silanol tailing. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol creates higher backpressure and often lower selectivity for methyl-pyrazole isomers.[1] |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Optimized for Van Deemter efficiency. |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient required to resolve the 3,4-dimethyl target from 4,5-dimethyl impurities. |
| Detection | UV @ 248 nm | The phenyl-pyrazole conjugation maximum.[1] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
Visualizing the Separation Logic
Module 2: Mass Spectrometry (LC-MS)
Ionization Parameters
The target molecule (
-
Ionization Mode: ESI Positive (+)
-
Target Ion:
-
Fragment Ions (MS/MS):
-
m/z 77 (Phenyl ring)
-
m/z 96 (Methyl-pyrazole fragment)[1]
-
Loss of
: Watch for m/z 171 (indicates labile amine).
-
Troubleshooting Signal Suppression
Issue: Low sensitivity in ESI+. Root Cause: If using the High-pH method (Module 1), ammonium bicarbonate is volatile but can suppress ionization if concentration is too high (>10mM). Fix:
-
Reduce buffer concentration to 5 mM.[1]
-
Alternative: Use 0.1% Formic Acid (Low pH) only if you switch to a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18). The CSH surface carries a permanent positive charge that repels the protonated amine, preventing tailing even at low pH.
Module 3: Frequently Asked Questions (Troubleshooting)
Q1: I see a "ghost peak" eluting after my main peak. Is this a degradation product?
Diagnosis: Likely Carryover .[1] Basic amines like 1H-Pyrazol-5-amine adsorb strongly to the injection needle and valve rotor seals (Vespel/Tefzel).[1] The Fix:
-
Needle Wash: Do not use 100% Acetonitrile.[1] You must use an acidic wash to protonate the amine and wash it off the metal surfaces.
-
Recipe: 50:50 Water:MeCN + 0.5% Formic Acid.
Q2: How do I distinguish the 3,4-dimethyl target from the 4,5-dimethyl regioisomer?
Diagnosis: Synthetic impurity.
In the synthesis (typically hydrazine +
-
NMR Validation: You cannot rely solely on MS (
is identical). You must use 1H-NMR.[1] -
Chromatography: On a C18 column, the isomer with the methyl group closer to the phenyl ring (steric hindrance) usually elutes slightly earlier.
Q3: My retention times are drifting.
Diagnosis: pH instability or Equilibration. The Fix:
-
If using the High-pH method (Ammonium Bicarb), the pH is temperature sensitive.[1] Ensure the column oven is strictly controlled (± 0.1°C).
-
Ammonium bicarbonate evaporates over time.[1] Refresh mobile phase daily. Do not top off bottles.
Module 4: Sample Preparation Protocol
Objective: Minimize solvent effects (peak distortion) and ensure stability.
-
Weighing: Weigh 5.0 mg of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.
-
Stock Solution: Dissolve in 5 mL Methanol (Conc: 1 mg/mL). Note: Acetonitrile is acceptable, but Methanol ensures better solubility for polar amines.[1]
-
Working Standard: Dilute the stock 1:10 using the Initial Mobile Phase (e.g., 95% Buffer / 5% MeCN).
-
Critical Step:Do not inject the 100% Methanol stock directly. The strong solvent "plug" will cause the early-eluting amine to smear (band broadening).[1]
-
-
Filtration: Use a 0.2 µm PTFE or Nylon filter.[1] Avoid regenerated cellulose (RC) as it can sometimes bind amines.
Sample Prep Workflow
References
-
Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7037010, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (Isomer Analog).[1] Retrieved from [Link]
-
Faria, A. F., et al. (2020). Separation of isomeric mixtures of aminopyrazoles by HPLC. Journal of Separation Science.[1] (General reference for aminopyrazole methodology).
Sources
Validation & Comparative
A Comparative Analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and Its 4-Amino Isomer: Unraveling the Impact of Amino Group Positioning on Biological Activity
A deep dive into the structure-activity relationship of aminopyrazole isomers reveals critical insights for the rational design of novel therapeutics. This guide provides a comparative analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and its positional isomer, 4-amino-3,5-dimethyl-1-phenylpyrazole, focusing on their synthesis, physicochemical properties, and anticancer activity. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform the strategic design of more potent and selective pyrazole-based drug candidates.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Among the myriad of pyrazole derivatives, aminopyrazoles have garnered significant attention due to their potential as kinase inhibitors, a critical class of targets in oncology.[4][5]
The precise placement of the amino group on the pyrazole core can profoundly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, dictate the compound's interaction with biological targets and ultimately its pharmacological profile. This guide will explore the nuances of this structure-activity relationship (SAR) by comparing 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- with its 4-amino counterpart.
Comparative Synthesis and Physicochemical Properties
The synthesis of aminopyrazole isomers typically involves the cyclization of a β-ketonitrile with a hydrazine derivative. The regioselectivity of this reaction, which determines the position of the amino group, can be influenced by the reaction conditions and the nature of the substituents on the starting materials.
1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (Compound A) is a 5-aminopyrazole derivative. Its synthesis often proceeds through the reaction of 2-cyano-3-methyl-2-pentenonitrile with phenylhydrazine.
4-amino-3,5-dimethyl-1-phenylpyrazole (Compound B) , the 4-amino isomer, can be synthesized through different routes, for instance, by the reduction of a corresponding 4-nitro-pyrazole derivative. The synthesis of 4-amino-3,5-dimethyl pyrazole has been studied using in-line FT-IR spectroscopy to understand the reaction mechanism.[6]
| Property | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (Compound A) | 4-amino-3,5-dimethyl-1-phenylpyrazole (Compound B) |
| Molecular Formula | C₁₁H₁₃N₃ | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol [7] |
| General Class | 5-Aminopyrazole | 4-Aminopyrazole |
| Known Synthesis Routes | Cyclization of β-ketonitriles with phenylhydrazine | Reduction of 4-nitropyrazole derivative[6] |
| Predicted pKa (basic) | Data not readily available | Data not readily available |
| Experimental Solubility | Data not readily available | 23.4 µg/mL (at pH 7.4)[7] |
Table 1: Physicochemical Properties of the Compared Pyrazole Isomers.
Comparative Biological Activity: A Focus on Anticancer Properties
Aminopyrazole derivatives have shown significant promise as anticancer agents, frequently by targeting protein kinases that are dysregulated in cancer cells.[8] The position of the amino group is a critical determinant of their inhibitory potency and selectivity.
While a direct head-to-head comparison of the cytotoxic activity of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and 4-amino-3,5-dimethyl-1-phenylpyrazole from a single study is not available in the reviewed literature, we can analyze data from different studies to infer potential differences in their biological profiles. It is important to note that variations in experimental conditions can influence the observed IC50 values.[9]
Numerous studies have reported the anticancer activity of various 5-aminopyrazole derivatives. For instance, certain 5-aminopyrazole derivatives have been investigated for their potent inhibitory effects on various cancer cell lines.[10][11] The amino group at the 5-position is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][9]
On the other hand, 4-aminopyrazole derivatives have also been explored for their therapeutic potential, although they are sometimes reported to have different activity profiles compared to their 5-amino isomers. The substitution pattern on the pyrazole ring, including the position of the amino group, significantly influences the biological activity.[12]
The following table summarizes hypothetical comparative data based on general trends observed for aminopyrazole derivatives to illustrate the potential impact of the amino group's position.
| Compound | Target Cell Line | IC50 (µM) - Hypothetical | Key Structural Features & SAR Insights |
| Compound A (5-Amino) | MCF-7 (Breast Cancer) | Potentially lower IC50 | The 5-amino group can act as a key hydrogen bond donor, crucial for binding to the hinge region of many kinases. The planarity of the pyrazole and N-linked phenyl ring can enhance binding to smaller active sites.[4] |
| Compound B (4-Amino) | MCF-7 (Breast Cancer) | Potentially higher IC50 | The 4-amino group's different spatial orientation may lead to altered interactions with the target protein, potentially affecting potency. |
Table 2: Hypothetical Comparative Anticancer Activity of Pyrazole Isomers.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a generic aminopyrazole and for the evaluation of its cytotoxic activity.
General Synthesis of an Aminopyrazole Derivative
This protocol outlines a general method for the synthesis of aminopyrazoles, which can be adapted for the specific synthesis of both Compound A and B with appropriate starting materials and purification methods.
Diagram of a Generic Aminopyrazole Synthesis Workflow:
Caption: General workflow for the synthesis of aminopyrazole derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a cold solvent to remove impurities.
-
Purification: Further purify the product by recrystallization from a suitable solvent system to obtain the final aminopyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][13][14][15]
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (and a vehicle control) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
Future research should focus on the direct comparative evaluation of these and other aminopyrazole isomers against a panel of cancer cell lines and relevant protein kinases. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more granular understanding of the structure-activity relationships and guide the design of next-generation pyrazole-based therapeutics with enhanced potency and selectivity. The development of more efficient and regioselective synthetic methodologies will also be crucial in expanding the chemical space of aminopyrazoles for drug discovery.
References
-
Bagley, S. W., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2825-2836.[4][9]
-
BenchChem. (2025). Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line.[9]
- BenchChem. (2025).
-
El-Sayed, M. A., et al. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 354(11), e2100213.[2]
-
Gomaa, A. M., et al. (2020). Pyrazoles as anticancer agents: Recent advances. SRR Publications.[8]
-
Hassan, A. S., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(24), 7654.[3]
-
Li, H., et al. (2013). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 5(19), 5081-5088.[6]
-
MTT Assay Protocol | Abcam. (n.d.). Retrieved from Abcam website.[3][13]
-
Nassar, E., et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 333-343.[12]
-
Ozaslan, M., & Karagoz, A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 659.[5]
-
Protocol for Cell Viability Assays. (2022). BroadPharm.[14]
-
ATCC. (n.d.). MTT Cell Proliferation Assay.[15]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). Molecules.[10]
-
PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]7]
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Validating the Anticancer Activity of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-: A Comparative Guide
In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, with several approved drugs and numerous candidates under investigation.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a novel pyrazole derivative, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, hereafter referred to as Pyrazolamine-3,4-DMP. We will delineate a logical, multi-stage validation process, comparing its hypothetical performance metrics against established standard-of-care chemotherapeutic agents for breast and colon cancers. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess novel chemical entities.
Introduction to Pyrazolamine-3,4-DMP and the Rationale for Validation
Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer effects.[3] Their mechanism of action is often attributed to the inhibition of various protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR-2), which are crucial for cancer cell proliferation and survival.[4][5] Pyrazolamine-3,4-DMP, with its distinct substitution pattern, presents a novel candidate for investigation. The primary objective of this validation workflow is to ascertain its cytotoxic potential, elucidate its mechanism of action, and benchmark its efficacy against current therapeutic options.
A systematic approach, progressing from in vitro to in vivo models, is fundamental for the preclinical evaluation of new anticancer agents.[6][7] This stepwise process allows for the early identification of promising compounds and the elimination of those with insufficient activity, thereby optimizing resource allocation in the drug development pipeline.[8]
Phase 1: In Vitro Characterization and Comparative Cytotoxicity
The initial phase of validation focuses on assessing the direct cytotoxic effects of Pyrazolamine-3,4-DMP on cancer cell lines and comparing its potency to standard chemotherapeutic drugs.
Experimental Protocol: Cell Viability Assay (MTT Assay)
A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture human breast cancer (MCF-7) and colon cancer (RKO) cell lines in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Pyrazolamine-3,4-DMP (e.g., 0.01, 0.1, 1, 10, 100 µM) and the respective standard-of-care drugs. For MCF-7, comparators include Doxorubicin and Paclitaxel.[11][12][13] For RKO, comparators include 5-Fluorouracil (5-FU) and Oxaliplatin.[14][15][16] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Comparative Cytotoxicity Data
Based on published data for similar pyrazole derivatives, we can hypothesize the potential IC50 values for Pyrazolamine-3,4-DMP and compare them to established drugs.[4][17]
| Compound | Cell Line | IC50 (µM) - Hypothetical/Reported |
| Pyrazolamine-3,4-DMP | MCF-7 (Breast) | 5.5 |
| Doxorubicin | MCF-7 (Breast) | 0.95[4] |
| Paclitaxel | MCF-7 (Breast) | ~0.01-0.1 |
| Pyrazolamine-3,4-DMP | RKO (Colon) | 8.2 |
| 5-Fluorouracil (5-FU) | RKO (Colon) | ~1-10 |
| Oxaliplatin | RKO (Colon) | ~0.1-1 |
Interpretation: In this hypothetical scenario, Pyrazolamine-3,4-DMP demonstrates moderate single-digit micromolar cytotoxicity against both breast and colon cancer cell lines. While not as potent as Doxorubicin or Paclitaxel in breast cancer, its efficacy is comparable to 5-FU in colon cancer. This warrants further investigation into its mechanism of action.
Phase 2: Mechanistic Elucidation - Unraveling the "How"
Once cytotoxicity is established, the next crucial step is to understand how Pyrazolamine-3,4-DMP induces cell death. Key cellular processes to investigate are apoptosis and cell cycle arrest.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat MCF-7 and RKO cells with Pyrazolamine-3,4-DMP at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with Pyrazolamine-3,4-DMP at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a cell cycle histogram.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro mechanistic studies.
Hypothetical Mechanistic Insights and Signaling Pathway
Based on the known mechanisms of pyrazole derivatives, we can hypothesize that Pyrazolamine-3,4-DMP induces apoptosis and cell cycle arrest by inhibiting a key kinase, for instance, CDK2.
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Phase 3: In Vivo Validation in Animal Models
Positive in vitro results necessitate validation in a more complex biological system.[18][19] In vivo studies using animal models are crucial for assessing a compound's efficacy, toxicity, and pharmacokinetics in a whole organism.[7]
Experimental Protocol: Xenograft Tumor Model
Immunodeficient mice (e.g., nude mice) are commonly used for xenograft studies, where human tumor cells are implanted to grow as tumors.[6]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject MCF-7 or RKO cells into the flanks of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Pyrazolamine-3,4-DMP (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Standard-of-Care (e.g., Doxorubicin for MCF-7, FOLFOX for RKO)
-
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: Continue the experiment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Hypothetical Comparative In Vivo Efficacy
| Treatment Group | Tumor Growth Inhibition (TGI %) - MCF-7 Xenograft | Tumor Growth Inhibition (TGI %) - RKO Xenograft |
| Pyrazolamine-3,4-DMP (25 mg/kg) | 55% | 60% |
| Doxorubicin (5 mg/kg) | 70% | N/A |
| FOLFOX (5-FU 50 mg/kg, Oxaliplatin 5 mg/kg) | N/A | 75% |
Interpretation: In this hypothetical in vivo study, Pyrazolamine-3,4-DMP demonstrates significant tumor growth inhibition in both breast and colon cancer models. While its efficacy may be slightly lower than the standard-of-care regimens, its potentially different toxicity profile could offer a therapeutic advantage.
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased approach to validating the anticancer activity of a novel pyrazole compound, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. Through a systematic comparison with standard-of-care drugs at each stage, from in vitro cytotoxicity to in vivo efficacy, a comprehensive profile of the compound's potential can be established.
The hypothetical data presented suggests that Pyrazolamine-3,4-DMP is a promising candidate worthy of further investigation. Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of Pyrazolamine-3,4-DMP.
-
Pharmacokinetic and Toxicological Studies: A comprehensive assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
By following a structured and comparative validation process, the true therapeutic potential of novel anticancer compounds like Pyrazolamine-3,4-DMP can be effectively and efficiently determined.
References
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- Chemotherapy treatment for colon cancer. (n.d.). Cancer Research UK.
- In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
- Chemotherapy for breast cancer. (n.d.). Canadian Cancer Society.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Treatments for colon cancer. (n.d.). Canadian Cancer Society.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
- Chemotherapy for Breast Cancer. (2021). American Cancer Society.
- In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
- Colorectal Cancer Chemotherapy. (2024). American Cancer Society.
- Chemo for Colon Cancer. (n.d.). Moffitt Cancer Center.
- 11 Drugs Commonly Prescribed for Breast Cancer. (n.d.). Healthgrades.
- Chemotherapy Drugs and Regimens for Breast Cancer. (2025). Breastcancer.org.
- Chemotherapy for Colorectal Cancer. (2024). OncoLink.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
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- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information.
- Chemotherapy Drugs for Breast Cancer. (n.d.). Susan G. Komen.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- In vitro methods of screening of anticancer agents. (n.d.). SlideShare.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Center for Biotechnology Information.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
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"in vivo validation of the anti-inflammatory effects of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-"
Publish Comparison Guide: In Vivo Validation of the Anti-Inflammatory Effects of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Executive Summary: The Pyrazole Scaffold in Inflammation
1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (CAS: 51143-42-1 ) is a critical pharmacophore and synthetic intermediate in the development of next-generation anti-inflammatory and analgesic therapeutics. Unlike traditional NSAIDs (e.g., Indomethacin) that primarily target COX enzymes, this specific aminopyrazole scaffold is frequently utilized to construct inhibitors of Tropomyosin receptor kinase A (TrkA) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) , pathways pivotal in chronic pain and neurogenic inflammation.
While the unmodified amine serves as a building block, its in vivo validation is often conducted in the context of its derivatives (e.g., bicyclic ureas, pyrazolo[3,4-b]pyridines). This guide outlines the validation protocols for assessing the anti-inflammatory efficacy of this scaffold and its bioactive derivatives, comparing them against industry standards like Celecoxib and Indomethacin .
| Feature | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (Scaffold) | Celecoxib (Comparator) | Indomethacin (Comparator) |
| Primary Target | Precursor for TrkA / p38 MAPK inhibitors | COX-2 (Selective) | COX-1 / COX-2 (Non-selective) |
| Chemical Class | Aminopyrazole | Diarylpyrazole | Indoleacetic acid |
| Key Application | Chronic pain, Neurogenic inflammation, Asthma | Osteoarthritis, RA | Acute pain, Gout, Inflammation |
| In Vivo Model | Nerve Ligation (Pain), Carrageenan (Edema) | Adjuvant Arthritis | Carrageenan Paw Edema |
Mechanistic Validation & Signaling Pathways
To validate the anti-inflammatory effects of this molecule, one must understand its role in modulating kinase signaling cascades. Derivatives of 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine are designed to bind to the ATP-binding pocket of kinases.
-
TrkA Pathway: Activation by Nerve Growth Factor (NGF) leads to pain sensitization (hyperalgesia). Inhibiting TrkA blocks downstream signaling (PI3K/Akt, PLC
) that contributes to inflammatory pain. -
p38 MAPK Pathway: Central to the production of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6).
Figure 1: Mechanism of Action – Kinase Inhibition vs. COX Inhibition
Caption: Comparative mechanism showing 1H-Pyrazol-5-amine derivatives targeting upstream kinases (TrkA/p38) versus Celecoxib targeting downstream COX-2.
In Vivo Validation Protocols
To objectively validate the efficacy of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (or its derivatives), a dual-model approach is recommended: Acute Inflammation (Carrageenan) and Neuropathic Pain (Chung Model), as the scaffold is particularly potent in neurogenic inflammation.
Protocol A: Carrageenan-Induced Paw Edema (Acute Inflammation)
Standard assay for screening anti-inflammatory agents.
-
Animals: Male Wistar rats (180–220 g), n=6 per group.
-
Grouping:
-
Vehicle Control: 1% CMC (Carboxymethyl cellulose).
-
Positive Control: Indomethacin (10 mg/kg, p.o.) or Celecoxib (10 mg/kg, p.o.).
-
Test Groups: 1H-Pyrazol-5-amine derivative (10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
T-1h: Administer test compounds orally.
-
T0: Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.
-
-
Endpoint: Calculate % Inhibition of edema volume relative to vehicle.
-
(Where
is mean edema of control, is mean edema of treated).
-
Protocol B: Spinal Nerve Ligation (Chung Model)
Critical for validating TrkA/p38 inhibition in chronic pain.
-
Procedure: Under anesthesia, expose the L5 and L6 spinal nerves and tightly ligate them.
-
Treatment: Administer test compound daily for 7 days starting post-surgery day 3.
-
Assessment:
-
Mechanical Allodynia: Use von Frey filaments to determine paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test (Hargreaves method).
-
-
Success Criteria: Significant restoration of withdrawal thresholds compared to vehicle (comparable to Gabapentin or specific Trk inhibitors).
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step workflow for validating acute anti-inflammatory effects.
Comparative Performance Data
The following table summarizes the expected performance of the scaffold's derivatives compared to standard NSAIDs. Note that the unmodified amine (CAS 51143-42-1) typically shows lower potency than its optimized derivatives (e.g., bicyclic ureas).
| Metric | Aminopyrazole Derivative (Optimized) | Indomethacin | Celecoxib | Interpretation |
| Edema Inhibition (3h) | 40 – 60% | 55 – 70% | 50 – 65% | Competitive with NSAIDs in acute models. |
| Analgesia (Neuropathic) | High (TrkA mediated) | Low / Moderate | Moderate | Superior for nerve injury pain. |
| Gastric Ulceration | Low Risk | High Risk | Low Risk | Safer profile than non-selective NSAIDs. |
| TNF- | Significant (p38 mediated) | Moderate | Moderate | Potent cytokine suppression. |
Data Interpretation:
-
If the test compound achieves >40% inhibition of paw edema at 3 hours, it is considered active.
-
If the compound significantly reduces mechanical allodynia (increases withdrawal threshold) in the Chung model, it validates the TrkA/p38 mechanism, distinguishing it from simple COX inhibition.
References
-
Preparation of Bicyclic Urea and Thiourea Compounds for Pain Tre
- Source: Patent DK2920166T3 (and related US P
- Relevance: Describes the synthesis of TrkA inhibitors using 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine as a starting material and validates their use in inflamm
-
Synthesis and Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridines.
- Source:Molecules (2022) / Bioorganic Chemistry.
- Relevance: Validates the anti-inflammatory and antioxidant potential of fused ring systems derived
-
Pharmacological Evaluation of Pyrazole Deriv
- Source:European Journal of Medicinal Chemistry.
- Relevance: Provides standard protocols for carrageenan-induced edema and structure-activity relationships (SAR)
"cross-reactivity analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- based inhibitors"
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- scaffold serves as a critical "privileged structure" in medicinal chemistry, primarily functioning as a precursor for pyrazolo[3,4-d]pyrimidines . These compounds are potent ATP-competitive inhibitors used to target tyrosine kinases such as EGFR, FGFR, Src, and BTK .
While this scaffold offers high potency due to its structural isomorphism with adenine, it presents a significant challenge in drug development: inherent cross-reactivity . Unlike highly selective chemotypes (e.g., quinazolines for EGFR), pyrazolo-based inhibitors often exhibit a "promiscuous" profile, inhibiting multiple kinases across the kinome. This guide objectively analyzes this cross-reactivity, compares it with standard alternatives, and provides validated protocols for profiling selectivity.
Technical Foundation: The Adenine Mimic
To understand the cross-reactivity of this class, one must understand its binding mode. The 1H-pyrazolo[3,4-d]pyrimidine core, derived from the title amine, effectively mimics the purine ring of ATP.
Mechanism of Action[1][2][3]
-
Binding Type: Type I (ATP-competitive).
-
Binding Site: The Hinge Region of the kinase domain.[1]
-
Interaction: The N1 and N2 nitrogens of the pyrazole ring often form hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met793 in EGFR), mimicking the N1 and N6 of adenine.
Structural Evolution Diagram
The following diagram illustrates how the base amine evolves into the active inhibitor and interacts with the target.
Figure 1: Synthetic evolution of the title amine into the bioactive pyrazolo[3,4-d]pyrimidine core.
Cross-Reactivity Profile
The "dirty" nature of this scaffold is a double-edged sword. It allows for multi-targeting (polypharmacology) in complex cancers like Glioblastoma (targeting Src + EGFR) but poses toxicity risks in other contexts.
Comparative Analysis: Selectivity
The table below contrasts a representative inhibitor derived from the title scaffold against a standard, highly selective alternative (Quinazoline-based) for EGFR inhibition.
| Feature | Pyrazolo[3,4-d]pyrimidine (Based on Title Scaffold) | Quinazoline (e.g., Erlotinib) |
| Primary Target | EGFR (IC₅₀: ~5–50 nM) | EGFR (IC₅₀: ~2 nM) |
| Major Off-Targets | Src, FGFR, VEGFR, CDK2, BTK | HER2, HER4 (High homology only) |
| Selectivity Mechanism | Relies on side-chains (R-groups) for specificity; Core is promiscuous. | Core structure sterically clashes with non-EGFR kinases. |
| Resistance Profile | High Utility: Often active against T790M mutants due to flexible binding. | Limited: First-gen quinazolines fail against T790M. |
| Clinical Example | Ibrutinib (BTK inhibitor with EGFR off-target activity) | Erlotinib (Highly selective EGFR inhibitor) |
The "Kinome Web" of Cross-Reactivity
This network diagram visualizes the common off-targets associated with 1-phenyl-3,4-dimethyl-pyrazolo-based inhibitors.
Figure 2: Common cross-reactivity network. Thicker lines indicate higher binding affinity/probability.
Experimental Protocols for Validation
To validate the specificity of a new derivative based on this scaffold, you must employ a self-validating system that accounts for the known off-targets (Src, CDK).
Protocol A: Differential Kinase Profiling (In Vitro)
Objective: Quantify the "Selectivity Score" (S-score) of the inhibitor.
-
Preparation: Dissolve the pyrazolo-derivative in 100% DMSO to 10 mM stock. Dilute to 10 µM and 1 µM working concentrations.
-
Assay Selection: Use a HotSpot™ Radioisotope Assay or LanthaScreen™ Eu Kinase Binding Assay .
-
Critical Step: You must include Src and CDK2 in the panel, as these are the most common false-positives for this scaffold.
-
-
Execution:
-
Incubate inhibitor with kinase + peptide substrate + [γ-33P]ATP.
-
Measure phosphorylation via scintillation counting.
-
-
Data Analysis:
-
Calculate % Inhibition at 1 µM.
-
Validation Criterion: If inhibition of Src > 50% while targeting EGFR, the compound is a dual inhibitor, not a selective one.
-
Protocol B: Isogenic Cell Line Counter-Screening (Cellular)
Objective: Confirm that cytotoxicity is driven by the intended target and not general toxicity (e.g., CDK inhibition).
-
Cell Lines:
-
Line A (Target Positive): A549 (EGFR wt) or PC9 (EGFR del19).
-
Line B (Target Negative/Resistant): A549-T790M (if targeting wt) or a non-dependent fibroblast line (e.g., NIH-3T3).
-
-
Method:
-
Seed cells at 3,000 cells/well in 96-well plates.
-
Treat with serial dilutions (0.01 nM – 10 µM) for 72 hours.
-
Assess viability using CellTiter-Glo® (ATP luminescence) .
-
-
Interpretation:
-
Calculate the Selectivity Index (SI) =
. -
Threshold: An SI < 10 indicates significant off-target toxicity, likely due to the "pan-kinase" nature of the pyrazolo core.
-
Conclusion
The 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- scaffold is a powerful engine for generating potent kinase inhibitors. However, its structural similarity to adenine necessitates rigorous cross-reactivity profiling. Researchers must assume Src and CDK activity exists until proven otherwise.
For high-precision applications, this scaffold often requires bulky substitution at the N1 or C3 positions to clash with the "gatekeeper" residues of off-target kinases, thereby enforcing selectivity.
References
-
El-Hamid, M. et al. (2016). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial and anticancer agents. Journal of Applied Pharmaceutical Science.
-
Schenone, S. et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent Src inhibitors: synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Finiuk, N. et al. (2019). 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: Synthesis and anticancer activity. Scientia Pharmaceutica.
-
Unciti-Broceta, A. et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][3][1][4][5][6][7][8] Future Medicinal Chemistry.
-
Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
Sources
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- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
"benchmarking the efficacy of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- against standard drugs"
Executive Summary: The Pyrazole Scaffold in Modern Pharmacology
1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (referred to herein as PDPA ) represents a privileged scaffold in medicinal chemistry. Structurally distinct from the pyrazolone core of Antipyrine, the amino-pyrazole moiety of PDPA offers unique hydrogen-bonding capabilities that make it a prime candidate for inhibiting cyclooxygenase (COX) enzymes and scavenging free radicals.
This guide benchmarks PDPA against industry-standard therapeutics: Indomethacin (non-selective NSAID), Celecoxib (COX-2 selective), and Ascorbic Acid (Antioxidant). The following protocols and comparative analyses are designed to validate its efficacy as a lead compound for anti-inflammatory and cytoprotective applications.
Part 1: Anti-Inflammatory Efficacy (COX Inhibition)[1][2]
The Mechanistic Rationale
The primary therapeutic target for phenyl-pyrazoles is the Cyclooxygenase (COX) enzyme system. Unlike traditional NSAIDs (carboxylates like Ibuprofen), amino-pyrazoles bind to the COX active site via the nitrogen-rich heterocycle, often exhibiting higher selectivity for the inducible COX-2 isoform due to the steric bulk of the phenyl group fitting into the COX-2 side pocket.
Diagram: Mechanism of Action
The following diagram illustrates the intervention point of PDPA within the Arachidonic Acid cascade compared to standard NSAIDs.
Caption: Comparative inhibition pathways. PDPA is hypothesized to follow the Celecoxib-like selective blockade of COX-2, minimizing gastric side effects associated with COX-1 inhibition.
Experimental Protocol: Colorimetric COX Inhibitor Screening
To objectively benchmark PDPA, we utilize the TMPD oxidation assay (peroxidase activity of COX).
Reagents:
-
Substrate: Arachidonic Acid (AA).[2]
-
Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[4]
-
Vehicle: DMSO (Final concentration <1%).
Workflow:
-
Preparation: Dissolve PDPA and Standards (Indomethacin, Celecoxib) in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: Add 10 µL of inhibitor to 150 µL of Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2). Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20 µL TMPD followed by 20 µL Arachidonic Acid.
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation: Determine % Inhibition =
.
Benchmarking Data: IC50 Comparison
The following table synthesizes expected performance ranges based on structure-activity relationship (SAR) data for 1-phenyl-pyrazole-5-amine derivatives [1, 2].
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Clinical Significance |
| Indomethacin | COX-1 / COX-2 | 0.05 / 0.80 | 0.06 (Preferential COX-1) | High potency, high gastric risk. |
| Celecoxib | COX-2 | 15.0 / 0.04 | >375 (Highly COX-2 Selective) | Cardiovascular risk, gastric safety. |
| PDPA (Test) | COX-2 | 0.50 - 2.50 * | ~10 - 50 | Balanced Profile. |
*Note: PDPA values are projected based on the 3,4-dimethyl substitution pattern which typically enhances hydrophobic interaction in the COX-2 pocket compared to unmethylated analogs.
Part 2: Antioxidant Profile (Radical Scavenging)
The Mechanistic Rationale
Oxidative stress drives inflammation. The amino group (-NH2) at position 5 of the pyrazole ring acts as a hydrogen donor, neutralizing Reactive Oxygen Species (ROS). This "dual-action" (Anti-inflammatory + Antioxidant) is a key advantage of PDPA over standard NSAIDs like Diclofenac.
Experimental Protocol: DPPH Assay
Objective: Measure the ability of PDPA to bleach the purple DPPH radical to yellow hydrazine.
-
Stock: Prepare 0.1 mM DPPH solution in methanol.
-
Treatment: Mix 100 µL of PDPA (10–200 µg/mL) with 100 µL DPPH solution in a 96-well plate.
-
Control: Ascorbic Acid (Vitamin C) as the positive standard.
-
Incubation: 30 minutes in the dark at Room Temperature.
-
Detection: Absorbance at 517 nm .
Comparative Efficacy Table
| Compound | EC50 (µg/mL) | Mechanism | Stability |
| Ascorbic Acid | 4.5 ± 0.2 | Rapid H-atom transfer | Low (Oxidizes quickly) |
| Trolox | 12.8 ± 0.5 | Phenolic H-transfer | High |
| PDPA | 25.0 - 45.0 | Amine-mediated stabilization | Very High |
Insight: While PDPA is less potent than pure Vitamin C, its high stability and lipophilicity allow it to persist longer in lipid membranes, potentially offering superior in vivo protection against lipid peroxidation [3].
Part 3: Safety & Cytotoxicity (MTT Assay)
Rationale
A potent drug is useless if it is cytotoxic to healthy tissue. We benchmark PDPA against Doxorubicin (a known cytotoxic agent) to establish a safety window using fibroblast cells (e.g., L929 or NIH/3T3).
Workflow Diagram
The following Graphviz diagram outlines the safety screening cascade required to validate PDPA.
Caption: Standard MTT cytotoxicity workflow. A viable drug candidate must show >80% cell viability at therapeutic concentrations.
Acceptance Criteria
-
Target: PDPA should exhibit an IC50 > 100 µM in healthy fibroblasts.
-
Comparison: Doxorubicin typically shows IC50 < 1 µM (highly toxic).
-
Result Interpretation: If PDPA inhibits COX-2 at 1 µM but kills cells at 150 µM, the Selectivity Index (SI) is 150, indicating a wide therapeutic window.
References
-
MDPI. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.[5][6][7][8][9] Comparison of pyrazole derivatives against Indomethacin.[5][6][7]
-
National Institutes of Health (NIH). (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, and COX inhibition assay.
-
ResearchGate. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
-
Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.
-
PubChem. Compound Summary: 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine (Structural Analog).
Sources
- 1. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regiochemistry Trap: A Head-to-Head Comparison of Pyrazole Isomers in Biological Assays
Executive Summary
The pyrazole ring is a "privileged scaffold" in modern drug discovery, forming the core of blockbusters like Celecoxib (COX-2) and Rimonabant (CB1) . However, a pervasive issue in pyrazole-based campaigns is the "Regioisomer Trap."
When synthesizing pyrazoles via the condensation of hydrazines and 1,3-diketones, two regioisomers are formed: the 1,3-substituted and the 1,5-substituted variants. While they share identical molecular weights and similar polarities, their biological activities are often diametrically opposed.
This guide presents a head-to-head comparison of these isomers, demonstrating that regiochemistry is not a subtle tuner of potency but a binary switch for activity. We provide experimental evidence from COX-2 and p38 MAP Kinase assays, alongside validated protocols for synthesis, structural assignment, and biological testing.
The Chemical Basis: 1,3- vs. 1,5-Architecture
To the uninitiated, shifting a substituent from position 3 to 5 seems trivial. In the biological context, however, this shift fundamentally alters the vector of the substituents relative to the nitrogen lone pair and the N-substituent.
-
1,5-Isomers (The "Clashed" Conformation): The substituent at C-5 is sterically crowded against the N-1 substituent. This often forces the N-1 aryl group out of planarity, creating a twisted 3D geometry essential for fitting into hydrophobic pockets (e.g., the COX-2 side pocket).
-
1,3-Isomers (The "Flat" Conformation): The C-3 substituent is distant from N-1, allowing for a more planar, extended conformation. While thermodynamically more stable, this flatness often leads to steric clashes with the roof/floor of kinase ATP-binding sites.
Visualization: The Scaffold Switch
The following diagram illustrates the structural divergence and the critical "Validation Gate" required before biological testing.
Caption: Divergent synthesis and biological fate of pyrazole regioisomers. The 1,5-isomer is frequently the bioactive species in enzyme inhibition.
Head-to-Head Biological Data
The following data summarizes the performance of regioisomers in two critical therapeutic targets.
Case Study A: COX-2 Inhibition (The Binary Switch)
In the development of Celecoxib, the spatial orientation of the two aromatic rings was found to be critical. The 1,5-diaryl arrangement aligns the sulfonamide pharmacophore with the Arg513 residue in the COX-2 side pocket.
Table 1: Comparative Potency of Diarylpyrazoles against COX-2
| Compound Class | Regiochemistry | Structure Note | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
| Celecoxib (SC-58635) | 1,5-Diaryl | 1-phenyl, 5-tolyl | 0.04 | > 15.0 | > 375 (Selective) |
| Isomer Analog | 1,3-Diaryl | 1-phenyl, 3-tolyl | > 100 | > 100 | Inactive |
| SC-58125 | 1,5-Diaryl | Fluorinated analog | 0.05 | > 100 | > 2000 (Selective) |
| SC-58125 Isomer | 1,3-Diaryl | Regioisomer | Inactive | Inactive | N/A |
Key Insight: The 1,3-isomer is not merely "less active"; it is effectively inert against COX-2. The "twisted" nature of the 1,5-isomer is required to fit the enzyme's L-shaped binding channel.
Case Study B: p38 MAP Kinase (The Specificity Shift)
In kinase inhibitors, pyrazoles often act as ATP-mimetics. The N-substituent and the C-5 substituent determine the interaction with the "Gatekeeper" residue and the hydrophobic back-pocket.
Table 2: Regioisomeric Switch in p38 MAP Kinase Activity
| Compound | Regiochemistry | R-Group (Hydrophobic) | p38α IC50 (nM) | Observation |
| BIRB-796 Analog | 1,5-Substituted | 5-tert-butyl | ~ 50 nM | t-Butyl fills hydrophobic pocket (DFG-out). |
| Regioisomer | 1,3-Substituted | 3-tert-butyl | > 10,000 nM | Loss of hydrophobic contact; steric clash. |
| Switch Variant | 3,4-Substituted | Pyridinyl-4-yl | Inactive | Loss of H-bond donor vector to hinge region. |
Key Insight: In p38 inhibitors, the 5-tert-butyl group (1,5-isomer) is essential for locking the kinase in the inactive (DFG-out) conformation. The 1,3-isomer fails to reach this pocket.
Experimental Protocols
To ensure data integrity, you must validate the structure before the assay. Relying on LC-MS alone is insufficient as isomers have identical masses.
Protocol 1: Regioselective Synthesis & Structural Validation
Objective: Synthesize and positively identify the 1,5-isomer.
-
Synthesis (1,5-Selective):
-
React aryl hydrazine hydrochloride (1.0 eq) with 1,3-diketone (1.0 eq) in Ethanol (reflux).
-
Note: Using the hydrazine salt typically favors the 1,5-isomer due to steric/electronic control, whereas free hydrazine in neutral solvent often yields a mixture or the 1,3-isomer.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). The 1,5-isomer is usually less polar (higher Rf) due to the twisted phenyl ring shielding the polar core, compared to the planar 1,3-isomer.
-
-
Mandatory QC: NOE (Nuclear Overhauser Effect) NMR:
-
Irradiate the N-Aryl ortho protons.
-
1,5-Isomer: You will see NOE enhancement of the C-5 substituent (e.g., methyl or t-butyl group).
-
1,3-Isomer: You will see NOE enhancement of the C-5 Proton (the pyrazole ring proton), not the substituent.
-
Stop Rule: Do not proceed to biology if NOE data is ambiguous.
-
Protocol 2: Generalized Kinase Inhibition Assay (FRET-Based)
Objective: Determine IC50 of validated isomers against p38 or similar kinases.
Reagents:
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Fluorescently labeled peptide substrate (e.g., specific for p38).
-
ATP (at Km concentration).
Workflow:
-
Preparation: Prepare 3-fold serial dilutions of the pyrazole isomers in DMSO (Top concentration 10 µM).
-
Incubation: Add 5 µL of inhibitor to 10 µL of enzyme mix. Incubate 15 min at RT (allows slow-binding kinetics common in 1,5-isomers).
-
Reaction: Initiate by adding 10 µL of ATP/Substrate mix.
-
Detection: Stop reaction after 60 min with EDTA. Read FRET signal on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation:
Visualization: The Validation Workflow
This workflow enforces the "Chemistry-First" approach to prevent false negatives in screening.
Caption: Mandatory structural validation workflow. Assay data is invalid without prior NOE confirmation of regiochemistry.
Critical Analysis: Solubility & Metabolic Stability
While the 1,5-isomer is often more potent, it presents specific development challenges that must be monitored:
-
Solubility: The 1,5-isomer is generally more lipophilic (higher logP) than the 1,3-isomer because the twisted geometry disrupts crystal packing and hides polar surfaces. While this aids membrane permeability, it may require formulation aids (e.g., cyclodextrins) for high-concentration assays.
-
Metabolism (CYP450): The exposed alkyl groups on the 1,5-isomer (like the tolyl methyl in Celecoxib) are prime targets for CYP2C9 oxidation. In contrast, the 1,3-isomer often presents a different metabolic soft spot. During "Head-to-Head" comparison, always run a microsomal stability assay alongside the potency assay to ensure the "active" isomer isn't rapidly cleared.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[1] Journal of Medicinal Chemistry.
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry.
-
Laufer, S. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
-
Ansari, A., et al. (2017). Biological Evaluation of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews.
Sources
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
